2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol typically involves the reaction of 2-methoxyphenol with 4-(methylsulfonyl)benzylamine under specific conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. it is likely that similar synthetic routes are scaled up using industrial-grade equipment and reagents to produce the compound in larger quantities for research and commercial purposes .
Chemical Reactions Analysis
Types of Reactions
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Sulfides.
Substitution: Various substituted phenols depending on the substituent introduced.
Scientific Research Applications
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and catalysis studies.
Biology: In proteomics research to study protein interactions and functions.
Industry: Used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol involves its interaction with specific molecular targets and pathways. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to changes in cellular processes and biochemical pathways, making it a valuable tool in research .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-4-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol
- 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)benzoic acid
- 2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)benzaldehyde
Uniqueness
2-Methoxy-6-({[4-(methylsulfonyl)phenyl]amino}methyl)phenol is unique due to its specific structural features, such as the methoxy and methylsulfonyl groups, which confer distinct chemical and biological properties. These features make it particularly useful in proteomics research and other scientific applications .
Properties
IUPAC Name |
2-methoxy-6-[(4-methylsulfonylanilino)methyl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17NO4S/c1-20-14-5-3-4-11(15(14)17)10-16-12-6-8-13(9-7-12)21(2,18)19/h3-9,16-17H,10H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WDLYVWNLVDYABF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1O)CNC2=CC=C(C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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